5-[4-(benzyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(benzyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a benzyloxyphenyl group, a fluorobenzoyl group, and a tetrahydrofuranylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(benzyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrol-2-one core and the subsequent introduction of the benzyloxyphenyl, fluorobenzoyl, and tetrahydrofuranylmethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
5-[4-(benzyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyloxy and fluorobenzoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
5-[4-(benzyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[4-(benzyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 5-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- 5-[4-(benzyloxy)phenyl]-4-(2-furoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 5-[4-(benzyloxy)phenyl]-4-(4-fluorobenzoyl)-3-hydroxy-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H26FNO5 |
---|---|
Molecular Weight |
487.5g/mol |
IUPAC Name |
(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(oxolan-2-ylmethyl)-5-(4-phenylmethoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H26FNO5/c30-22-12-8-21(9-13-22)27(32)25-26(31(29(34)28(25)33)17-24-7-4-16-35-24)20-10-14-23(15-11-20)36-18-19-5-2-1-3-6-19/h1-3,5-6,8-15,24,26,32H,4,7,16-18H2/b27-25+ |
InChI Key |
ZDPIAVBFWAMKDF-IMVLJIQESA-N |
SMILES |
C1CC(OC1)CN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Isomeric SMILES |
C1CC(OC1)CN2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
C1CC(OC1)CN2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.